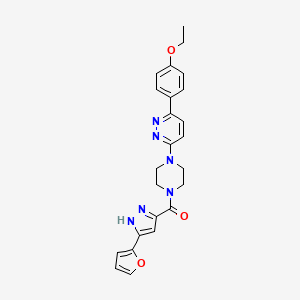
Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
Descripción general
Descripción
“Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate” is a chemical compound with the molecular formula C12H15NO4S . It is listed in various chemical databases, indicating its relevance in chemical research and industries .
Physical And Chemical Properties Analysis
“Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate” has a molecular weight of 269.32 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate serves as a precursor in the synthesis of novel chemical structures. For instance, its derivatives have been utilized in the synthesis of a new triazafulvalene system, showcasing its utility in the development of new organic compounds with unique electronic and structural properties (Uršič et al., 2010). Such compounds have implications for the development of materials with specific electronic characteristics, potentially useful in electronics and photonics.
Material Science and Polymer Applications
In polymer science, derivatives of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate have been explored as plasticizing agents for polylactide, demonstrating its utility in enhancing material properties (Bechtold et al., 2001). The ability to modify the physical characteristics of biodegradable polymers like polylactide opens new avenues for the development of more sustainable materials with broad applications in packaging, biomedical devices, and environmentally friendly products.
Coordination Polymers and Luminescent Properties
Furthermore, the compound has been involved in the synthesis of coordination polymers with unique structural features and properties. Studies have shown the ability to create two-fold interpenetrating three-dimensional frameworks with potential applications in catalysis, gas storage, and separation processes (He et al., 2020). The luminescent and magnetic properties of such materials are of particular interest for sensing, information storage, and magnetic applications, highlighting the versatility of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate derivatives in material science.
Drug Discovery and Biological Applications
In the realm of drug discovery, derivatives of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate have shown promise as intermediates in the synthesis of bioactive molecules. The compound's derivatives have been used to develop inhibitors with potential therapeutic applications, demonstrating the compound’s utility in the synthesis of pharmacologically relevant entities (Ellis et al., 2008).
Propiedades
IUPAC Name |
methyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-3-2-4-11(9-10)13-5-7-18(15,16)8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSAGXXCWIJTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, ethyl ester](/img/structure/B2665099.png)

![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)